(4-(1H-Imidazol-2-yl)thiazol-2-yl)methanamine
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Overview
Description
(4-(1H-Imidazol-2-yl)thiazol-2-yl)methanamine is a heterocyclic compound that contains both imidazole and thiazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Imidazol-2-yl)thiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with an imidazole derivative under specific conditions. The reaction often requires a solvent like dimethylformamide (DMF) and a catalyst such as sulfur .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(1H-Imidazol-2-yl)thiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(4-(1H-Imidazol-2-yl)thiazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in treating infections and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(1H-Imidazol-2-yl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Known for its broad range of biological activities, including antimicrobial and anti-inflammatory properties.
Thiazole: Exhibits significant antibacterial and antifungal activities.
Benzimidazole: Used in various therapeutic applications, including as anthelmintics and antifungals.
Uniqueness
(4-(1H-Imidazol-2-yl)thiazol-2-yl)methanamine stands out due to its combined imidazole and thiazole rings, which confer unique chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in drug development and other scientific research areas .
Properties
Molecular Formula |
C7H8N4S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
[4-(1H-imidazol-2-yl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C7H8N4S/c8-3-6-11-5(4-12-6)7-9-1-2-10-7/h1-2,4H,3,8H2,(H,9,10) |
InChI Key |
OZAUZDPMCIRERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=CSC(=N2)CN |
Origin of Product |
United States |
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